![molecular formula C18H15NO4 B5917795 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one, also known as Xanthohumol, is a prenylated flavonoid that is found in the hop plant (Humulus lupulus L.). Xanthohumol has been studied extensively for its potential therapeutic applications due to its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one exerts its biological activities through various mechanisms of action. Studies have shown that this compound inhibits the activity of enzymes that are involved in the growth and survival of cancer cells, including topoisomerase II and III, aromatase, and proteasome. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and insulin sensitivity. Additionally, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms in preventing oxidative stress. This compound also inhibits the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of various diseases. Additionally, this compound inhibits the growth of cancer cells and regulates glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one in lab experiments is its availability and low cost. This compound can be easily synthesized from hop extracts or by chemical synthesis. Additionally, this compound exhibits various biological activities, which make it a useful tool in studying the mechanisms of action of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
Include investigating the efficacy of 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one in various diseases, including cancer, diabetes, obesity, and cardiovascular diseases. Additionally, future studies should focus on the development of novel formulations of this compound to improve its bioavailability and efficacy. Finally, further research is needed to understand the long-term safety and toxicity of this compound.
Synthesemethoden
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one can be synthesized from hop extracts or by chemical synthesis. The most common method of synthesis is through the extraction of hop cones using solvents such as ethanol or methanol. The extracted hop cones are then subjected to chromatographic separation to isolate this compound. Chemical synthesis of this compound involves the condensation of 2-hydroxybenzophenone with 4-morpholinobenzaldehyde in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and cardiovascular diseases. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound also exhibits anti-diabetic properties by regulating glucose metabolism and insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.
Eigenschaften
IUPAC Name |
2-(morpholine-4-carbonyl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-17(19-7-9-22-10-8-19)15-11-14-13-4-2-1-3-12(13)5-6-16(14)23-18(15)21/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIXMRFQKGNFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


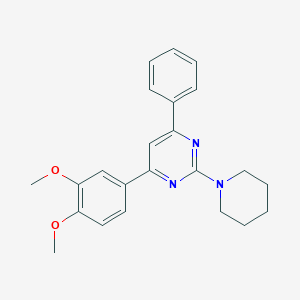
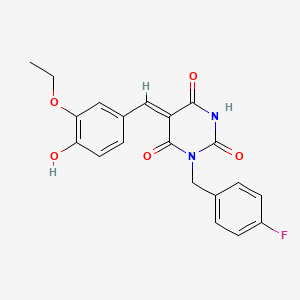
![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
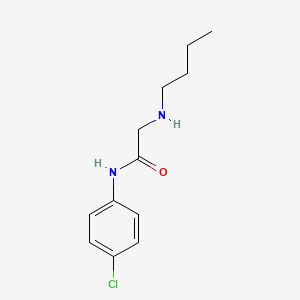
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
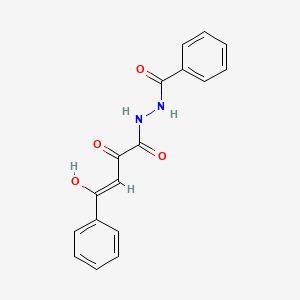
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
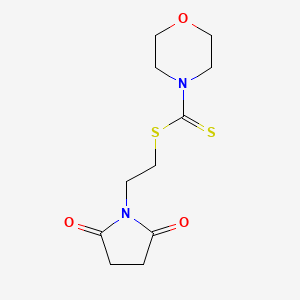
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)

![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)